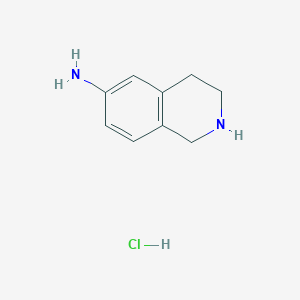

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCSYUPAHMVXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938716 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175871-42-8 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride: Properties, Synthesis, and Applications

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic compounds with a wide spectrum of pharmacological activities.[1] Its rigid, bicyclic framework serves as a versatile template for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. THIQ-based compounds have been developed as antitumor, antibacterial, antiviral, and anti-inflammatory agents, among others.[1]

This guide focuses on a particularly valuable derivative: 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride (CAS: 175871-42-8). The presence of a primary aromatic amine at the 6-position provides a crucial chemical handle for synthetic elaboration, making this compound a strategic building block for creating diverse chemical libraries aimed at drug discovery. Its hydrochloride salt form enhances stability and improves handling properties, rendering it suitable for laboratory use. This document provides a comprehensive overview of its fundamental properties, a detailed examination of its synthesis, and an exploration of its applications for researchers and drug development professionals.

Section 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's basic properties is foundational to its application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

Chemical Identity and Nomenclature

| Parameter | Value | Source(s) |

| CAS Number | 175871-42-8 | [2] |

| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride | |

| Molecular Formula | C₉H₁₃ClN₂ | [2] |

| Molecular Weight | 184.67 g/mol | [2] |

| Canonical SMILES | C1NCC2=CC(=C(C=C2C1)N) | |

| InChI Key | OVCSYUPAHMVXJP-UHFFFAOYSA-N |

Physical and Chemical Properties

| Property | Value | Notes & Rationale | Source(s) |

| Physical Form | Solid / Powder | Expected for a hydrochloride salt of a small organic molecule. | |

| Melting Point | 208 °C (for the related 2-amino isomer) | A precise melting point for the 6-amino hydrochloride is not widely reported in primary literature. The value for the 2-amino isomer (CAS 79492-26-5) is provided as a close estimate. Salts of similar THIQ derivatives often exhibit high melting points (>250 °C). | |

| Boiling Point | 344.7 °C at 760 mmHg (Predicted for free base) | This value is a prediction for the neutral parent compound, not the hydrochloride salt, which would decompose at high temperatures. | [2] |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | The hydrochloride salt form significantly increases aqueous solubility compared to the free base, a common strategy in drug development to improve bioavailability and ease of formulation. | |

| pKa (Predicted) | ~4.5 (Aromatic Amine), ~9.5 (Aliphatic Amine) | Experimental pKa values are not readily available. These are estimates based on aniline (pKa ≈ 4.6) and typical secondary aliphatic amines (pKa ≈ 9.0-10.0). The aliphatic nitrogen is significantly more basic than the aromatic nitrogen. |

Section 2: Synthesis and Manufacturing Strategy

The synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-amine is most reliably achieved through a multi-step process that leverages established, high-yield reactions. Direct amination of the THIQ core is challenging and often results in poor yields and regioselectivity. A more robust and controllable strategy involves the introduction of a nitro group, which acts as a precursor to the amine, followed by a clean reduction.

Rationale for the Synthetic Route

The chosen synthetic pathway involves two key transformations:

-

Nitration of the Tetrahydroisoquinoline Core: Aromatic nitration is a well-understood and efficient electrophilic aromatic substitution reaction. The tetrahydro-alicyclic portion of the THIQ molecule contains an activating secondary amine. To control the reaction and achieve regioselectivity, this amine is typically protected as an amide (e.g., N-acetyl or N-trifluoroacetyl) before nitration. The amide group is still activating but directs the incoming nitro group primarily to the para-position (C6), which is sterically accessible and electronically favored. This approach provides a high degree of control over the isomer that is formed.[3]

-

Reduction of the Nitro Group: The nitro group is readily and cleanly reduced to a primary amine using various methods. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean work-up (the only byproduct is water), and scalability.[4] Catalysts such as palladium on carbon (Pd/C) are highly effective for this transformation.

This two-step sequence is superior to other potential routes because it avoids harsh conditions, utilizes readily available reagents, and provides excellent control over the final product's structure.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical transformations for nitration of protected anilines and subsequent catalytic hydrogenation of nitroarenes.[3][4][5]

Step 2A: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline

-

Protection: To a solution of 1,2,3,4-tetrahydroisoquinoline (1 eq.) in a suitable solvent like dichloromethane at 0 °C, add acetic anhydride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis confirms the consumption of the starting material.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroisoquinoline.

-

Nitration: Cool concentrated sulfuric acid to 0 °C in a flask equipped with a dropping funnel. Slowly add the N-acetyl-1,2,3,4-tetrahydroisoquinoline from the previous step. Maintain the temperature at 0-5 °C while adding a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise.

-

Reaction Monitoring & Quenching: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC. Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid, N-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Step 2B: Synthesis of this compound

-

Reduction: In a hydrogenation vessel, dissolve the N-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline (1 eq.) in a solvent such as ethanol or methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi). Stir the mixture vigorously at room temperature for 4-8 hours or until hydrogen uptake ceases.

-

Filtration: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Deprotection and Salt Formation: To the combined filtrate, add concentrated hydrochloric acid (excess, ~3-5 eq.). Heat the mixture to reflux for 2-4 hours to hydrolyze the acetyl group.

-

Isolation and Purification: Cool the solution to room temperature, then further to 0-5 °C to induce crystallization of the hydrochloride salt. Collect the solid product by filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum to yield this compound.

Section 3: Chemical Reactivity and Handling

The utility of this compound as a building block stems from its distinct reactive sites.

Caption: Primary reactive centers of the 6-amino-THIQ free base.

-

Aliphatic Secondary Amine (N2): This is the more basic and nucleophilic of the two nitrogen atoms. It readily undergoes reactions typical of secondary amines, such as N-alkylation, N-acylation, and reductive amination. This site is crucial for introducing substituents that modulate the pharmacokinetic properties or interact with specific receptor sub-pockets.

-

Aromatic Primary Amine (N6): This aniline-like amine is less basic due to the delocalization of its lone pair into the aromatic ring. It is a key site for diversification. It can be acylated to form amides, converted to sulfonamides, or used in reactions like the Sandmeyer reaction to introduce a wide variety of other functional groups (e.g., halogens, cyano, hydroxyl).

-

Aromatic Ring: The benzene ring is activated by the two amine groups, making it susceptible to further electrophilic aromatic substitution (e.g., halogenation) at the positions ortho and para to the activating groups, if desired.

Storage and Stability

The hydrochloride salt is a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. As a hydrochloride salt of an amine, it is hygroscopic and should be handled in a controlled environment when possible.

Safety and Handling

Based on available safety data for this and similar compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Work should be conducted in a well-ventilated fume hood.

Section 4: Applications in Research and Drug Development

The primary value of this compound is its role as a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications.

A Scaffold for CNS-Active Agents

The THIQ framework is a well-established pharmacophore for targeting the central nervous system (CNS). Its rigid structure often mimics the conformation of endogenous neurotransmitters. The 6-amino group, in particular, has been exploited in the development of potent and selective antagonists for orexin receptors. Orexin antagonists are a class of drugs used to treat insomnia, and the 6-position of the THIQ scaffold has been identified as a key region for modulating receptor affinity and selectivity.[6]

Caption: Drug discovery workflow utilizing the 6-amino-THIQ scaffold.

Use in Fragment-Based and Combinatorial Chemistry

The relatively low molecular weight and dual functionality of 6-amino-THIQ make it an ideal starting point for both fragment-based drug discovery (FBDD) and combinatorial chemistry. The N2 and N6 positions can be functionalized independently or in concert to rapidly generate a large library of analogues. This allows for a systematic exploration of the structure-activity relationship (SAR) around the THIQ core, accelerating the identification of lead compounds.

Section 5: Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and stability of any chemical compound used in research.

Chromatographic Analysis (HPLC)

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for assessing the purity of this compound. A representative method is detailed below, based on protocols for similar aromatic amines.[5][7]

Protocol: Purity Assessment by RP-HPLC

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Vydac C18, 4.6 x 250 mm, 5 µm) | Provides excellent retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic amine analytes. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |

| Gradient | 5% to 95% B over 20 minutes | A gradient elution ensures that the polar starting material and any non-polar impurities are eluted efficiently. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm and 280 nm | The aromatic ring provides strong UV absorbance at these wavelengths. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Sample Prep | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL. | Ensures solubility and compatibility with the mobile phase. |

Spectroscopic Characterization (NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure. The expected spectrum for the free base would show characteristic signals for the aromatic and aliphatic protons. In the hydrochloride salt, protonation of the nitrogens will cause downfield shifts, particularly for protons adjacent to the nitrogen atoms, and potential peak broadening.

Expected ¹H NMR Signals (in D₂O or DMSO-d₆):

-

Aromatic Protons (Ar-H): Signals typically between δ 6.5-7.5 ppm. The substitution pattern will result in a characteristic set of doublets and doublets of doublets.

-

Benzylic Protons (-CH₂-Ar): A singlet or multiplet around δ 4.0 ppm.

-

Aliphatic Protons (-CH₂-CH₂-N): Two multiplets, typically between δ 2.8-3.5 ppm.

-

Amine Protons (-NH, -NH₂): Broad signals that may exchange with solvent; their chemical shift is highly dependent on solvent and concentration.

Conclusion

This compound is a foundational building block for medicinal chemistry and drug discovery. Its strategic placement of two distinct amine functionalities on a privileged CNS scaffold provides chemists with a powerful tool for creating novel molecular entities. A robust understanding of its physicochemical properties, a reliable synthesis strategy via a nitro-intermediate, and appropriate analytical methods for quality control are essential for its effective use. As research into complex biological targets continues, the demand for versatile and well-characterized scaffolds like 6-amino-THIQ will undoubtedly grow, solidifying its importance in the development of next-generation therapeutics.

References

- This reference is not available.

- This reference is not available.

- Kaur, H., & Singh, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13086-13110. [Link]

- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline.

- This reference is not available.

- Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science, 6, 179–183.

- Amole Biotechnology Co., Ltd. (n.d.). This compound.

- Cordeiro, A., Shaw, J., & Rozas, I. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(9), 1504-1513.

- This reference is not available.

- Portada, T., Margetić, D., & Štrukil, V. (2018).

- This reference is not available.

- Gryshchenko, A. A., & Zholud, O. S. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 4-22. [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- Abu-Lafi, S., El-Sheikh, A., & Khasroum, S. (2013). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Acta Poloniae Pharmaceutica, 70(1), 53-61.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,3,4-Tetrahydroquinolin-6-amine | C9H12N2 | CID 350951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride: From Discovery to Synthetic Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] Since the isolation of morphine in the early 19th century, the isoquinoline alkaloid family has captivated chemists and pharmacologists, leading to the discovery of agents with analgesic, antibacterial, antitumor, and neuroprotective properties.[1][3] Within this diverse class of molecules, 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride represents a fundamental building block, offering a strategic amino group for further functionalization and exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the historical context of its discovery, a detailed examination of its synthetic pathways, and insights into the chemical principles that underpin its preparation.

Historical Context: The Dawn of Isoquinoline Alkaloid Chemistry

The journey to understanding compounds like this compound begins with the broader exploration of isoquinoline alkaloids. These naturally occurring compounds, primarily found in higher plants, have been a subject of intense scientific curiosity for over two centuries.[1][4] The initial focus was on the isolation and structural elucidation of complex alkaloids, which laid the groundwork for synthetic chemists to develop methods for their laboratory preparation.

A pivotal moment in the history of THIQ synthesis was the discovery of the Pictet-Spengler reaction in 1911 by Amé Pictet and Theodor Spengler.[5] This elegant reaction, involving the condensation of a β-arylethylamine with a carbonyl compound, provided a direct and efficient route to the tetrahydroisoquinoline core.[5][6] The simplicity and versatility of the Pictet-Spengler reaction revolutionized the field, enabling the synthesis of a vast library of THIQ derivatives for biological evaluation. The development of synthetic routes to functionalized THIQs, such as those bearing amino groups, was a logical progression, driven by the desire to create novel pharmacophores and understand the impact of substituents on biological activity.

The Genesis of 1,2,3,4-Tetrahydroisoquinolin-6-amine: A Synthetic Perspective

The discovery of this compound is intrinsically linked to the development of synthetic methodologies to introduce functional groups onto the THIQ nucleus. A common and effective strategy to introduce an amino group at the 6-position involves a two-step process: nitration followed by reduction .

Part 1: Construction of the Tetrahydroisoquinoline Core via the Pictet-Spengler Reaction

The synthesis commences with the formation of the 1,2,3,4-tetrahydroisoquinoline scaffold. The Pictet-Spengler reaction serves as the foundational step.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve β-phenylethylamine in a suitable protic acid, such as concentrated hydrochloric acid.

-

Addition of Carbonyl Source: To the cooled solution, add an aqueous solution of formaldehyde dropwise while maintaining a low temperature.

-

Reaction Progression: Gently heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.

-

Purification: The crude 1,2,3,4-tetrahydroisoquinoline can be purified by distillation under reduced pressure or by crystallization of its salt form.

The causality behind this experimental choice lies in the acid-catalyzed formation of a highly electrophilic iminium ion from the condensation of β-phenylethylamine and formaldehyde. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks the iminium ion to form the cyclic product.[5]

Part 2: Regioselective Nitration of the Tetrahydroisoquinoline Ring

The introduction of the amino group at the 6-position is achieved through the nitration of the pre-formed THIQ ring. Achieving regioselectivity is crucial in this step. Studies on the nitration of 1,2,3,4-tetrahydroquinoline have shown that the 6-nitro isomer can be obtained with high selectivity under specific conditions.[7]

Experimental Protocol: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline [7]

-

Reaction Setup: In a flask cooled in an ice bath, carefully add 1,2,3,4-tetrahydroisoquinoline to a mixture of concentrated sulfuric acid and nitric acid.

-

Reaction Control: Maintain the temperature below 10°C during the addition to control the exothermic reaction and prevent over-nitration.

-

Reaction Progression: Allow the reaction to stir at a low temperature for a specified period.

-

Workup and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a base to precipitate the nitro-substituted product.

-

Purification: The crude 6-nitro-1,2,3,4-tetrahydroisoquinoline can be purified by recrystallization from a suitable solvent.

The rationale for using a strong acid mixture is to generate the nitronium ion (NO₂⁺), the active electrophile in aromatic nitration. The regioselectivity for the 6-position is governed by the electronic properties of the tetrahydroisoquinoline ring system.

Part 3: Reduction of the Nitro Group to an Amine

The final step in obtaining the free amine is the reduction of the nitro group. This can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-amine [8]

-

Reaction Setup: Dissolve 6-nitro-1,2,3,4-tetrahydroisoquinoline in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

-

Workup and Isolation: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydroisoquinolin-6-amine.

Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can also be employed.[9]

Part 4: Formation of the Hydrochloride Salt

For improved stability, handling, and solubility in aqueous media, the free amine is often converted to its hydrochloride salt.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve the crude 1,2,3,4-tetrahydroisoquinolin-6-amine in a suitable organic solvent, such as ethanol or diethyl ether.

-

Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., ethereal HCl) until the precipitation of the hydrochloride salt is complete.

-

Isolation and Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Summary of Synthetic Data

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | β-Phenylethylamine | Formaldehyde, HCl | 1,2,3,4-Tetrahydroisoquinoline | 70-80 |

| 2 | 1,2,3,4-Tetrahydroisoquinoline | HNO₃, H₂SO₄ | 6-Nitro-1,2,3,4-tetrahydroisoquinoline | 60-70 |

| 3 | 6-Nitro-1,2,3,4-tetrahydroisoquinoline | H₂, Pd/C | 1,2,3,4-Tetrahydroisoquinolin-6-amine | >90 |

| 4 | 1,2,3,4-Tetrahydroisoquinolin-6-amine | HCl | 1,2,3,4-Tetrahydroisoquinolin-6-amine HCl | Quantitative |

Biological Significance and Future Directions

The 6-amino functionality on the tetrahydroisoquinoline scaffold provides a versatile handle for the synthesis of a wide range of derivatives with diverse pharmacological activities.[2][10] This position is often targeted for modification to explore SAR in various drug discovery programs, including the development of antitumor agents, central nervous system drugs, and cardiovascular therapies. The hydrochloride salt form enhances the compound's utility in biological screening and formulation studies. Future research will likely continue to leverage this important building block for the creation of novel and more potent therapeutic agents.

References

- Hu, J., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. [Link]

- Zhang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.

- Kutchan, T. M. (1995). Alkaloid biosynthesis--the basis for metabolic engineering of medicinal plants. The Plant Cell, 7(7), 1059–1070.

- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.

- Taylor & Francis. (n.d.). Isoquinoline alkaloids – Knowledge and References. Taylor & Francis. [Link]

- Bastida, J., et al. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29.

- Kim, J. S., et al. (2001). Synthesis of amino acid derivatives of 6-aminoquinoline antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 11(12), 1599-1602.

- Cordeiro, A., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(10), 1869-1876.

- Wisdomlib. (n.d.). Isoquinoline alkaloid: Significance and symbolism. Wisdomlib. [Link]

- Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science, 6(3), 179-183.

- Heravi, M. M., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.

- Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 12254-12287.

- Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 12254-12287.

- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2020). Molecules, 25(21), 5037.

- Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. (2020). Organic Chemistry Frontiers.

- Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2021).

- Huang, Y., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 145, 757-768.

- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-33.

- The Pictet-Spengler Reaction Updates Its Habits. (2018). Molecules, 23(11), 2844.

- Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. (2019). Open Journal of Medicinal Chemistry, 9(4), 49-71.

- Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 12254-12287.

- Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. (2015). The Journal of Organic Chemistry, 80(1), 358-368.

- Heravi, M. M., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 4. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride chemical structure and stereochemistry

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride: Structure, Synthesis, and Application

Executive Summary

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a cornerstone scaffold in medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals.[1][2] This guide provides a detailed technical overview of a key synthetic building block, this compound (CAS: 175871-42-8).[3] We will dissect its core chemical structure, address its stereochemical properties, and present a validated synthetic methodology. Furthermore, this document details the analytical profile required for its characterization and explores its strategic importance for researchers, scientists, and drug development professionals as a versatile intermediate for creating novel therapeutic agents. The inherent reactivity of the 6-amino group provides a crucial handle for diversification, making this compound a valuable starting point for library synthesis in drug discovery programs.[2]

Core Chemical Attributes

Chemical Structure and Nomenclature

This compound is a bicyclic aromatic amine. The structure consists of a benzene ring fused to a fully saturated six-membered heterocyclic ring containing a nitrogen atom (the tetrahydroisoquinoline core). An amine (-NH2) substituent is located at the C-6 position of the benzene ring. As a hydrochloride salt, the secondary amine within the heterocyclic ring is protonated (N-2), forming an ammonium cation with a chloride counter-ion.

-

Systematic IUPAC Name: this compound

-

Molecular Formula: C₉H₁₃ClN₂[3]

The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and subsequent reactions.

Stereochemical Considerations

The parent 1,2,3,4-tetrahydroisoquinoline ring system is achiral. The molecule possesses a plane of symmetry that bisects the heterocyclic ring. However, the tetrahydroisoquinoline scaffold is prostereogenic, meaning the introduction of a substituent at the C-1 or C-3 position creates a chiral center.

For the specific subject of this guide, This compound , the core structure remains achiral as there are no substituents on the stereogenic atoms (C-1, C-3).

It is critical for drug development professionals to recognize that many of the most biologically potent THIQ derivatives are chiral.[5] Therefore, synthetic routes that can introduce stereocenters in a controlled manner, such as asymmetric Pictet-Spengler reactions or chiral resolutions, are of paramount importance in the synthesis of advanced analogs.[6][7]

Synthetic Strategies

The construction of the tetrahydroisoquinoline core is a well-established field in organic synthesis. The two most prominent and historically significant methods are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[8]

-

Bischler-Napieralski Reaction: This involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[9][10][11] This intermediate is then reduced (e.g., with sodium borohydride) to yield the final tetrahydroisoquinoline. This method is exceptionally robust and widely used for synthesizing C1-substituted THIQs.[8]

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[12][13][14] This method is particularly powerful for generating the THIQ core, often under milder conditions than the Bischler-Napieralski reaction, especially when the aromatic ring is activated with electron-donating groups.[14][15]

Detailed Synthetic Protocol: Modified Bischler-Napieralski Approach

To synthesize 1,2,3,4-Tetrahydroisoquinolin-6-amine, a multi-step approach starting from a commercially available, appropriately substituted phenethylamine is required. The key is to carry the amine substituent through the synthesis in a protected form, such as a nitro group, which can be deprotected in the final step.

Experimental Protocol:

-

Step 1: Amide Formation.

-

To a solution of 2-(3-methoxyphenyl)ethylamine (1.0 eq) in dichloromethane (DCM) at 0°C, add triethylamine (1.5 eq).

-

Slowly add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with water and extract the organic layer. Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield N-[2-(3-methoxyphenyl)ethyl]acetamide. The causality here is a standard nucleophilic acyl substitution to form the necessary amide precursor.

-

-

Step 2: Bischler-Napieralski Cyclization.

-

Dissolve the amide from Step 1 in anhydrous acetonitrile.

-

Add phosphorus oxychloride (POCl₃, 3.0 eq) slowly at 0°C.[16]

-

Reflux the mixture for 2 hours. POCl₃ acts as both a Lewis acid and a dehydrating agent, activating the amide carbonyl for intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline intermediate.[10][11]

-

Cool the reaction mixture and carefully pour it onto crushed ice. Basify with aqueous ammonium hydroxide and extract with DCM. Concentrate the organic layers to obtain the crude 6-methoxy-1-methyl-3,4-dihydroisoquinoline.

-

-

Step 3: Reduction to Tetrahydroisoquinoline.

-

Dissolve the crude dihydroisoquinoline from Step 2 in methanol.

-

Cool to 0°C and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise. NaBH₄ is a mild reducing agent that selectively reduces the imine bond of the dihydroisoquinoline to an amine without affecting the aromatic ring.[8]

-

Stir for 1 hour at room temperature.

-

Remove the methanol under reduced pressure, add water, and extract with ethyl acetate. Dry and concentrate to yield 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.

-

-

Step 4: Conversion to the Target Amine (Conceptual).

-

Note: The above steps outline the synthesis of a related analog. To achieve the target 6-amino compound, one would start with a 2-(4-nitrophenyl)ethylamine derivative. The nitro group is a powerful electron-withdrawing group and serves as a precursor to the amine.

-

The nitro-substituted tetrahydroisoquinoline would then be subjected to a standard nitro group reduction (e.g., using H₂, Pd/C, or SnCl₂/HCl) to reveal the 6-amino functionality.

-

Finally, treatment with methanolic HCl would yield the desired This compound salt.

-

Workflow Visualization

Caption: Conceptual synthetic workflow via a modified Bischler-Napieralski reaction.

Spectroscopic and Analytical Profile

Rigorous characterization is essential to confirm the identity and purity of this compound. The following table summarizes the expected data from key analytical techniques.

| Technique | Expected Observations and Interpretation |

| ¹H NMR | Aromatic Protons: 3 protons in the aromatic region (~6.5-7.0 ppm). The C5-H will likely be a doublet, C7-H a doublet of doublets, and C8-H a doublet, reflecting the substitution pattern. Aliphatic Protons: 3 distinct signals for the CH₂ groups in the heterocyclic ring. C1-H₂ (~4.0 ppm), C3-H₂ (~3.0-3.2 ppm), and C4-H₂ (~2.7-2.9 ppm). These signals will typically appear as triplets or complex multiplets. Amine Protons: A broad singlet for the -NH₂ protons and a very broad signal for the protonated N-H⁺ in the ring. The exact chemical shifts are solvent-dependent. |

| ¹³C NMR | Aromatic Carbons: 6 signals, with 4 corresponding to C-H and 2 quaternary carbons (C4a, C8a). The carbon attached to the amine group (C-6) will be significantly shielded. Aliphatic Carbons: 3 signals corresponding to C1, C3, and C4, typically in the range of 25-50 ppm. |

| FT-IR (cm⁻¹) | N-H Stretch: Broad absorption band around 3200-3400 cm⁻¹ for the primary amine (-NH₂) and the secondary ammonium (N-H⁺). C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹ (2850-2950 cm⁻¹). C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. N-H Bend: Absorption around 1600 cm⁻¹. |

| Mass Spec (ESI+) | The base peak will correspond to the free base (protonated molecular ion [M+H]⁺) at m/z = 149.1. The molecular formula is C₉H₁₂N₂.[17][18] A key fragmentation pattern for tetrahydroisoquinolines involves a retro-Diels-Alder reaction or cleavage alpha to the nitrogen atom.[19] |

Significance in Medicinal Chemistry and Drug Discovery

The Tetrahydroisoquinoline Scaffold as a Privileged Structure

The THIQ scaffold is considered a "privileged structure" in drug discovery. This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. THIQ-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antihypertensive, antiviral, and neuroprotective effects.[1][2][20][21] Its rigid, bicyclic nature serves as an excellent three-dimensional template to position key pharmacophoric elements for optimal interaction with protein binding sites.

Role of the 6-Amino Group as a Functional Handle

The primary amine at the C-6 position of 1,2,3,4-Tetrahydroisoquinolin-6-amine is its most valuable feature from a medicinal chemistry perspective. This nucleophilic group serves as a versatile chemical handle for further modification, allowing for the rapid generation of compound libraries through reactions such as:

-

Amide/Sulfonamide Formation: Acylation or sulfonylation to explore interactions with hydrogen bond donors/acceptors in a target protein.

-

Reductive Amination: Reaction with aldehydes or ketones to introduce diverse side chains.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Buchwald-Hartwig or Ullmann Coupling: Arylation to build more complex molecular architectures.

This strategic positioning of a reactive group on a proven scaffold allows researchers to systematically probe the structure-activity relationship (SAR) of new chemical entities.

Logical Relationship Visualization

Caption: Role of the core scaffold in drug discovery workflows.

Conclusion

This compound is more than a simple chemical; it is a strategic entry point into a rich chemical space of high therapeutic relevance. Its well-defined structure, accessible synthesis, and, most importantly, the reactive 6-amino handle make it an invaluable asset for medicinal chemists. Understanding its fundamental properties, as detailed in this guide, empowers researchers to leverage this privileged scaffold in the design and development of the next generation of innovative medicines.

References

- Benchchem. Application of the Bischler-Napieralski Reaction for Isoquinoline Synthesis: Application Notes and Protocols.

- Thermo Fisher Scientific. Pictet-Spengler Tetrahydroisoquinoline Synthesis.

- Name-Reaction.com. Pictet-Spengler reaction.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.

- ACS Publications. Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction.

- Wikipedia. Pictet–Spengler reaction.

- Wikipedia. Bischler–Napieralski reaction.

- Organic Chemistry Portal. Bischler-Napieralski Reaction.

- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.

- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.

- International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.

- The Role of Tetrahydroisoquinolines in Modern Drug Discovery.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- ACS Publications. Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews.

- National Institutes of Health (NIH). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.

- ChemNet. 6-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLIN HYDROCHLORIDE.

- This compound.

- ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- ChemicalBook. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum.

- PubMed. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.

- PubMed Central. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application.

- PubMed Central. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones.

- PubChem. 1,2,3,4-Tetrahydroquinolin-6-amine.

- ResearchGate. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application.

- SLN Pharmachem. 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.

- PubChem. 1,2,3,4-Tetrahydroisoquinolin-7-amine.

- Sigma-Aldrich. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline 97.

- ACS Publications. Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry.

- NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-.

- National Institutes of Health (NIH). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLIN HYDROCHLORIDE | 175871-42-8 [chemnet.com]

- 4. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 5. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. Bischler-Napieralski Reaction [organic-chemistry.org]

- 12. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]

- 13. name-reaction.com [name-reaction.com]

- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 15. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 16. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 17. 1,2,3,4-Tetrahydroquinolin-6-amine | C9H12N2 | CID 350951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 1,2,3,4-Tetrahydroisoquinolin-7-amine | C9H12N2 | CID 11586323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 20. nbinno.com [nbinno.com]

- 21. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride CAS number 175871-42-8

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride (CAS: 175871-42-8)

Foreword: The Strategic Value of the Tetrahydroisoquinoline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a quintessential example of such a "privileged scaffold."[1][2] Found within a vast array of natural alkaloids and synthetic compounds, the THIQ core imparts a rigid, three-dimensional conformation that is ideal for precise interactions with biological targets.[2][3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][3][5][6]

This guide focuses on a specific, strategically important derivative: this compound (CAS: 175871-42-8). The primary amine at the 6-position serves as a versatile chemical handle, offering researchers a key point for derivatization and molecular elaboration. This makes it a valuable starting material for constructing libraries of novel compounds aimed at a multitude of therapeutic targets, from central nervous system disorders to cardiovascular diseases.[1][7][8]

Section 1: Core Compound Properties

A precise understanding of a compound's physicochemical properties is the bedrock of all subsequent research and development. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 175871-42-8 | [9][10][11] |

| Molecular Formula | C₉H₁₃ClN₂ | [9][10][11] |

| Molecular Weight | 184.67 g/mol | [9][10] |

| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride | [11] |

| Boiling Point | 344.7°C at 760 mmHg | [9][10] |

| Flash Point | 162.3°C | [10] |

| Typical Purity | ≥97% | [7][12] |

| Appearance | Off-white solid | [7][12] |

| Storage Conditions | Store at 2-8°C, in a dry, well-ventilated place under inert gas. | [8][13] |

Section 2: Synthesis of the Tetrahydroisoquinoline Core

The construction of the THIQ scaffold is a well-established field in organic chemistry, with several robust and adaptable methods. The choice of synthetic route is often dictated by the desired substitution pattern on both the aromatic and heterocyclic rings.

The Pictet-Spengler Reaction

This is arguably the most fundamental and widely employed method for synthesizing THIQs.[2][4] The reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, which forms an intermediate Schiff base (or iminium ion). This intermediate then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the final cyclized product.[4] The elegance of this reaction lies in its ability to generate the core structure in a single, often high-yielding, step.

Caption: General workflow of the Pictet-Spengler Reaction.

The Bischler-Napieralski Reaction

Another cornerstone of THIQ synthesis is the Bischler-Napieralski reaction.[2][3] This pathway involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃).[2] This process initially forms a 3,4-dihydroisoquinoline intermediate, which is not fully saturated. A subsequent reduction step, typically using a reducing agent such as sodium borohydride (NaBH₄), is required to yield the final 1,2,3,4-tetrahydroisoquinoline structure.[2][3]

Caption: General workflow of the Bischler-Napieralski Reaction.

Section 3: Applications in Drug Discovery & Research

The utility of this compound stems from its identity as a versatile building block. The amine group provides a reactive site for further chemical modifications, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies.[2][14]

Potential Therapeutic Targets

Based on the extensive literature surrounding the THIQ class, derivatives of this compound are promising candidates for exploring various therapeutic areas:

-

Neurodegenerative Diseases: Endogenous THIQs and their analogs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have shown significant neuroprotective properties.[6][15] Their mechanisms are thought to involve monoamine oxidase (MAO) inhibition, free radical scavenging, and modulation of the glutamatergic system, making them relevant for research into Parkinson's disease and other neurological conditions.[15][16]

-

Cardiovascular Health: The THIQ scaffold is integral to established drugs like Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1] This precedent validates the exploration of novel THIQ analogs for cardiovascular applications.

-

Analgesic and Anti-Inflammatory Agents: Studies on specific THIQ derivatives have demonstrated pronounced analgesic and anti-inflammatory activity, in some cases exceeding that of reference drugs like diclofenac sodium.[5]

-

Antimicrobial and Antitumor Activity: The THIQ nucleus is a core component of several naturally occurring antitumor antibiotics.[2][3][4] This has inspired the synthesis and evaluation of novel analogs for their potential as anti-infective and anticancer agents.

Hypothesized Mechanism: Modulation of Dopaminergic Pathways

Many of the neurological effects of THIQs are linked to their interaction with the dopaminergic system. Some derivatives have been shown to displace ligands from dopamine D₂ receptors, suggesting they can stimulate dopamine release or act as receptor agonists/antagonists.[15] This modulation is a key area of investigation for treating conditions characterized by dopamine dysregulation.

Caption: Potential modulation of dopaminergic signaling by THIQ derivatives.

Section 4: Key Experimental Protocols

Trustworthy and reproducible data are paramount. The following sections outline validated, self-contained workflows for the synthesis and analysis of THIQ compounds.

Protocol: Illustrative Pictet-Spengler Synthesis

This protocol provides a generalized, field-proven methodology for the synthesis of a 1-substituted THIQ derivative. Causality Note: The choice of a non-protic solvent like DCM prevents unwanted side reactions, while the strong acid (TFA) is essential to catalyze the rate-limiting cyclization step.

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting β-phenylethylamine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Aldehyde Addition: Add the corresponding aldehyde (1.1 eq.) to the solution. Stir at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

Cyclization: Cool the reaction mixture to 0°C in an ice bath. Slowly add a strong acid catalyst, such as trifluoroacetic acid (TFA) (2.0 eq.), dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure THIQ derivative.

Protocol: Standard Analytical Workflow for Characterization

This workflow ensures the unambiguous identification and purity assessment of the final compound. Each step provides orthogonal data, creating a self-validating system.

Caption: A self-validating analytical workflow for compound characterization.

-

Purity Determination (HPLC):

-

Dissolve a small sample of the compound in a suitable solvent (e.g., methanol).

-

Inject onto a reverse-phase C18 column.

-

Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

-

Monitor the eluent with a UV detector. The purity is determined by the area percentage of the main product peak.

-

-

Molecular Weight Confirmation (MS):

-

Introduce the sample into a mass spectrometer (e.g., via Electrospray Ionization - ESI).

-

Acquire the mass spectrum in positive ion mode.

-

Confirm the presence of the [M+H]⁺ ion corresponding to the calculated molecular weight of the free base.

-

-

Structural Elucidation (NMR):

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

The chemical shifts, integration values, and coupling patterns must be consistent with the proposed chemical structure of 1,2,3,4-Tetrahydroisoquinolin-6-amine.

-

Section 5: Safety and Handling

As a reactive amine hydrochloride, proper handling is crucial to ensure laboratory safety. The following information is based on data for structurally similar compounds.[13][17][18]

| Hazard Category | GHS Statement(s) | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[18] |

| Skin Contact | H315: Causes skin irritation.H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13][17] |

| Eye Contact | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[18] |

| Storage | - | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[13] |

| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant. |

Section 6: Conclusion and Future Outlook

This compound, CAS 175871-42-8, is more than just a chemical entry in a catalog. It represents a strategic starting point for innovation in drug discovery. Its proven THIQ core provides a validated foundation for interacting with key biological systems, while the amine functionality offers a gateway for extensive chemical exploration. As research continues to unravel the complexities of diseases ranging from neurodegeneration to cancer, versatile and well-characterized building blocks like this one will remain indispensable tools for the scientists and researchers dedicated to developing the next generation of therapeutics.

References

- This compound. (n.d.). Amole Biotechnology.

- 6-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLIN HYDROCHLORIDE. (n.d.). ChemNet.

- 6-Amino-1,2,3,4-tetrahydro-isoquinoline hydrochloride. (n.d.). Fluorochem.

- The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.). PharmaCompass.

- Safety Data Sheet for Tetrahydrozoline hydrochloride. (2024). Sigma-Aldrich.

- Safety Data Sheet for a corrosive amine product. (2015). Chemtron Supply Corporation.

- Safety Data Sheet for Tetrahydrozoline (hydrochloride). (2024). Cayman Chemical.

- Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (n.d.). National Library of Medicine.

- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research.

- Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. (1996). Pharmazie.

- Safety Data Sheet for 1,2,3,4-Tetrahydroisoquinoline. (2025). Thermo Fisher Scientific.

- Faheem, M., Kumar, B. K., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry.

- Rakhmanova, K. A., et al. (2022). Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. Biomedical and Pharmacology Journal.

- 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. (n.d.). Chem-Impex.

- 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. (n.d.). Chem-Impex.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing.

- Analytical Methods. (n.d.). Japan International Cooperation Agency.

- 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride. (n.d.). MySkinRecipes.

- Faheem, M., Kumar, B. K., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.

- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014). Google Patents.

- Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research.

- Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. PMC - PubMed Central.

- Faheem, M., Kumar, B. K., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.

- Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate.

- Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. (2019). ResearchGate.

- Analytical Methods & Quality Control. (2012). Chesapeake Bay Program.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride [myskinrecipes.com]

- 9. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 10. 6-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLIN HYDROCHLORIDE | 175871-42-8 [chemnet.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. chemimpex.com [chemimpex.com]

- 13. fishersci.com [fishersci.com]

- 14. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. files.dep.state.pa.us [files.dep.state.pa.us]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride: A Cornerstone Building Block for Modern Drug Discovery

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1] This guide provides an in-depth technical overview of a key derivative, 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride (CAS: 175871-42-8). We will explore its fundamental physicochemical properties, detail robust synthetic and analytical methodologies, and illuminate its critical role as a strategic building block in the development of next-generation therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Core Molecular Attributes

This compound is a stable, solid form of the parent free base. The hydrochloride salt enhances stability and improves handling characteristics, making it suitable for storage and use in various synthetic applications. Its structure features the bicyclic THIQ core with a primary amine at the 6-position, offering a key vector for chemical modification.

Physicochemical & Structural Data

A comprehensive summary of the compound's properties is essential for its effective use in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride | [2] |

| CAS Number | 175871-42-8 | [2] |

| Molecular Formula | C₉H₁₃ClN₂ | [2][3] |

| Molecular Weight | 184.67 g/mol | [3] |

| Physical Form | Solid | [4] |

| Boiling Point (Free Base) | 344.7 °C at 760 mmHg | [5] |

| Canonical SMILES | Cl.NC1=CC=C2CNCCC2=C1 | [2] |

| InChI Key | OVCSYUPAHMVXJP-UHFFFAOYSA-N | [2] |

Synthesis of the THIQ-6-Amine Scaffold: A Strategic Approach

The synthesis of 6-amino-THIQ is not typically a single-step process but rather a strategic sequence. The most logical and commonly employed route involves the initial construction of a 6-nitro-tetrahydroisoquinoline precursor, followed by the chemical reduction of the nitro group to the target primary amine. This approach is favored because the electron-withdrawing nature of the nitro group can influence the cyclization step, and its reduction to an amine is a well-established, high-yielding transformation.

Key Synthetic Methodologies: Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a robust and widely used method for constructing the 3,4-dihydroisoquinoline core, which can be readily reduced to the desired tetrahydroisoquinoline.[6] The reaction involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide.

Causality of Experimental Choices: The choice of a nitro-substituted phenylethylamine as the starting material is deliberate. The nitro group is a stable functionality that can withstand the conditions of acylation and subsequent strong acid-catalyzed cyclization. Alternative strategies, such as using an amino-phenylethylamine, would necessitate a protection-deprotection sequence for the amino group, adding steps and potentially reducing the overall yield. The subsequent reduction of the dihydroisoquinoline intermediate and the nitro group can often be accomplished in a single catalytic hydrogenation step, making this an efficient pathway.

Experimental Protocol: A Representative Synthesis

This protocol outlines a representative, multi-step synthesis based on established chemical transformations for analogous structures.[7][8]

Step 1: Acylation of 2-(4-Nitrophenyl)ethan-1-amine

-

To a stirred solution of 2-(4-nitrophenyl)ethan-1-amine in a suitable aprotic solvent (e.g., Dichloromethane), add triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting amine.

-

Work-up the reaction by washing with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-nitrophenethyl)acetamide.

Step 2: Bischler-Napieralski Cyclization

-

Dissolve the N-(4-nitrophenethyl)acetamide from Step 1 in a suitable high-boiling solvent like toluene.

-

Add a dehydrating/condensing agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2-3 equivalents).

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10 and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over sodium sulfate, and concentrate to yield crude 6-nitro-1-methyl-3,4-dihydroisoquinoline.

Step 3: Reduction and Hydrochloride Salt Formation

-

Dissolve the crude dihydroisoquinoline from Step 2 in methanol or ethanol.

-

Add a palladium on carbon catalyst (10% Pd/C, 5-10 mol% loading).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours. This step reduces both the imine bond of the dihydroisoquinoline ring and the aromatic nitro group.[7]

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the alcohol solvent.

-

Concentrate the filtrate. Dissolve the resulting crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.

Synthetic Workflow Diagram

Sources

- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of the ROCK inhibitor netarsudil for the treatment of open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLIN HYDROCHLORIDE (175871-42-8) 1H NMR spectrum [chemicalbook.com]

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride (CAS No. 175871-42-8). As a key intermediate in medicinal chemistry, understanding the nuanced characteristics of this compound is paramount for its effective application in research and development.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The inherent structural rigidity and the presence of a basic nitrogen atom allow for specific interactions with various biological targets. The amino substitution at the 6-position of the aromatic ring in this compound offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents.[1] Derivatives of the THIQ scaffold have shown promise in a range of therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source(s) |

| CAS Number | 175871-42-8 | [2][3] |

| Molecular Formula | C₉H₁₃ClN₂ | [2][3] |

| Molecular Weight | 184.67 g/mol | [2][3] |

| Appearance | Off-white solid (predicted) | |

| Melting Point | Data not available. For comparison, the related compound 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has a melting point of 260-265 °C.[4] | |

| Boiling Point | 344.7 °C at 760 mmHg | [2] |

| Flash Point | 162.3 °C | [2] |

| Solubility | Soluble in polar solvents such as water, methanol, and DMSO (predicted based on hydrochloride salt nature).[5] | |

| pKa | Data not available. The tetrahydroisoquinoline nitrogen is basic, and the anilinic nitrogen is weakly basic. The pKa of the secondary amine is expected to be in the range of 9-10. | |

| InChI | InChI=1S/C9H12N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6,10H2;1H | [2][3] |

| Canonical SMILES | C1NCC2=CC(=C(C=C2)N)C1.Cl | [3] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through established methods for constructing the tetrahydroisoquinoline core, followed by functional group manipulations.

Proposed Synthetic Pathway

A common and effective method for the synthesis of tetrahydroisoquinolines is the Pictet-Spengler reaction .[6] A plausible synthetic route to the target compound would involve the following key steps:

Caption: Proposed synthetic pathway for this compound.

An alternative well-established method is the Bischler-Napieralski reaction , which involves the cyclization of a β-phenylethylamide followed by reduction.[1]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the amino group. The aliphatic protons of the tetrahydroisoquinoline core would appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR would display distinct signals for the aromatic and aliphatic carbons. The carbon attached to the amino group would be shifted upfield compared to the other aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the secondary amine of the heterocycle, typically in the region of 3200-3500 cm⁻¹. C-H stretching and aromatic C=C bending vibrations would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (C₉H₁₂N₂). Fragmentation patterns would likely involve the loss of the amino group and cleavage of the heterocyclic ring.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the nucleophilicity of the two nitrogen atoms and the reactivity of the electron-rich aromatic ring.

-

N-Alkylation/Acylation: The secondary amine within the tetrahydroisoquinoline ring is readily alkylated or acylated under standard conditions. The primary amino group on the aromatic ring can also undergo similar reactions, allowing for selective functionalization with appropriate protecting group strategies.

-

Aromatic Substitution: The amino group is an activating group, directing electrophilic aromatic substitution to the ortho and para positions.

-

Oxidative Functionalization: The α-position to the nitrogen in the tetrahydroisoquinoline ring can undergo oxidative functionalization, a reaction that has been utilized in the synthesis of various derivatives.

-

Stability: As a hydrochloride salt, the compound is expected to be a stable, crystalline solid. However, the free base may be susceptible to air oxidation over time. It is recommended to store the compound in a cool, dry place under an inert atmosphere.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety data for related amino-tetrahydroquinoline and tetrahydroisoquinoline hydrochlorides, the following precautions should be observed.[8]

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[8]

-